
1-(2-ethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C17H17FN6O2 and its molecular weight is 356.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(2-ethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a urea linkage with a tetrazole moiety and ethoxyphenyl substituents. Its IUPAC name reflects its complex structure, which is crucial for its biological activity. The synthesis typically involves multi-step reactions, including the formation of the tetrazole ring through cyclization processes and the introduction of the ethoxyphenyl group via substitution reactions.
Antimicrobial Properties
Recent studies have indicated that derivatives of tetrazole compounds, including this specific urea derivative, exhibit significant antimicrobial activity. For instance, the compound was tested against various bacterial strains, showing minimal inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL, which suggests potent antibacterial properties superior to traditional antibiotics like Ciprofloxacin .
Bacterial Strain | MIC (µg/mL) | Reference Compound |
---|---|---|
Staphylococcus aureus | 4 | Ciprofloxacin |
Escherichia coli | 8 | - |
Pseudomonas aeruginosa | 16 | - |
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including A549 (lung carcinoma) and MCF7 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Case Study:
A study involving the compound's effect on A549 cells revealed a dose-dependent decrease in viability, with an IC50 value indicative of strong antiproliferative activity. Western blot analysis showed that the compound affects key signaling pathways involved in cell survival and proliferation .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The urea group can form hydrogen bonds with enzyme active sites, modulating their activity.
- Receptor Interaction: The tetrazole moiety may bind to receptors involved in cell signaling pathways, leading to altered cellular responses.
Research Findings
Research on related compounds has provided insights into structure-activity relationships (SAR) that inform the design of more potent derivatives. For example, modifications at the phenyl rings have been shown to enhance antimicrobial and anticancer activities .
Applications De Recherche Scientifique
Biological Applications
-
Enzyme Inhibition
- The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in cancer progression. For instance, studies have shown that derivatives of tetrazole can effectively inhibit the Notum enzyme, which plays a role in Wnt signaling pathways related to tumor growth and metastasis .
- Anticancer Activity
- Neuroprotective Effects
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the tetrazole ring.
- Coupling reactions with ethoxy-substituted phenyl groups.
The optimization of these synthetic routes is crucial for enhancing yield and purity, as demonstrated in various experimental protocols .
Case Study 1: Inhibition of Wnt Signaling
A study published in Nature Communications demonstrated the effectiveness of tetrazole derivatives as inhibitors of Wnt signaling. The research highlighted the structure-activity relationship (SAR) of various compounds, including this compound, showcasing its potential as a selective inhibitor with significant potency against Notum .
Case Study 2: Anticancer Screening
In vitro testing on breast cancer cell lines revealed that the compound induces apoptosis through caspase activation pathways. The study concluded that the compound could serve as a lead structure for developing new anticancer agents targeting specific molecular pathways involved in tumorigenesis .
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O2/c1-2-26-15-9-4-3-8-14(15)20-17(25)19-11-16-21-22-23-24(16)13-7-5-6-12(18)10-13/h3-10H,2,11H2,1H3,(H2,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXBRLLFEXUWFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.